molecular formula C27H20N4O5 B4999532 (5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4999532
M. Wt: 480.5 g/mol
InChI Key: QRLPTODCBPZLIY-OEAKJJBVSA-N
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Description

(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines elements of benzyl, indole, and diazinane trione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with benzyl bromide under basic conditions to form the benzylated indole. This intermediate is further reacted with 4-nitrobenzyl chloride in the presence of a base to introduce the nitrophenyl group. Finally, the diazinane trione moiety is introduced through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound with similar antimicrobial activity.

Uniqueness

(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of benzyl, indole, and diazinane trione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O5/c32-25-23(26(33)30(27(34)28-25)16-18-6-2-1-3-7-18)14-20-17-29(24-9-5-4-8-22(20)24)15-19-10-12-21(13-11-19)31(35)36/h1-14,17H,15-16H2,(H,28,32,34)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLPTODCBPZLIY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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